N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine

Description

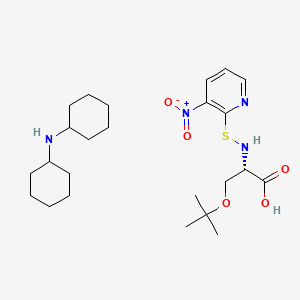

N-(3-Nitro-2-pyridinesulfenyl)-O-T-butyl-L-serine is a modified amino acid derivative used in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group acts as a protecting agent for the amino group, while the O-T-butyl (tert-butyl) moiety protects the hydroxyl side chain of serine. This dual protection strategy prevents undesired side reactions during peptide bond formation . The compound’s structure (Fig. 1) includes:

Properties

Molecular Formula |

C24H40N4O5S |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |

InChI |

InChI=1S/C12H17N3O5S.C12H23N/c1-12(2,3)20-7-8(11(16)17)14-21-10-9(15(18)19)5-4-6-13-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8,14H,7H2,1-3H3,(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |

InChI Key |

NZUICVWEPFGAOT-QRPNPIFTSA-N |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- L-Serine (amino acid substrate)

- 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) as the sulfenylating agent

- tert-Butyl protecting group reagents (commonly tert-butyl chloride or tert-butyl alcohol derivatives under acidic conditions)

- Appropriate solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM), or 1,2-dichloroethane (DCE))

- Bases such as pyridine or N,N-dimethyl-4-aminopyridine (DMAP) to catalyze the reaction

General Synthetic Route

The synthesis involves two main protection steps:

O-tert-butylation of L-serine: The hydroxyl group of L-serine is protected by tert-butylation to give O-tert-butyl-L-serine. This step is typically performed under acidic conditions or using tert-butyl chloride in the presence of a base or catalyst.

N-(3-Nitro-2-pyridinesulfenyl) protection of the amino group: The amino group of O-tert-butyl-L-serine is then selectively protected by reaction with 3-nitro-2-pyridinesulfenyl chloride (NpysCl) under controlled conditions, usually in an aprotic solvent like DMF or DCE with pyridine as a base.

Detailed Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | L-Serine + tert-butyl chloride + acid catalyst (e.g., trifluoroacetic acid) or tert-butyl alcohol + acid | Protection of the hydroxyl group to form O-tert-butyl-L-serine. Reaction typically carried out in anhydrous conditions at low temperature to avoid side reactions. |

| 2 | O-tert-butyl-L-serine + 3-nitro-2-pyridinesulfenyl chloride (NpysCl) + pyridine or DMAP in DMF or DCE at 0°C to room temperature | Introduction of the Npys protecting group at the amino function. The reaction is monitored by TLC or HPLC to ensure completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography. |

Representative Yields and Purity

| Compound | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| O-tert-butyl-L-serine | 80-90 | >95 (HPLC) | High yield with controlled reaction conditions |

| N-(3-Nitro-2-pyridinesulfenyl)-O-tert-butyl-L-serine | 60-75 | >95 (HPLC, NMR) | Purification by reversed-phase HPLC recommended to remove side products |

Reaction Mechanisms and Critical Parameters

- The tert-butylation of the hydroxyl group proceeds via an acid-catalyzed nucleophilic substitution, where the hydroxyl oxygen attacks the tert-butyl cation or equivalent electrophilic species generated in situ.

- The Npys protection involves nucleophilic attack of the amino group on the electrophilic sulfur atom of NpysCl, forming a stable sulfenyl amide bond.

- Reaction temperature control (0°C to room temperature) is crucial to prevent overreaction or decomposition of sensitive intermediates.

- Solvent choice affects the stability of NpysCl and the efficiency of the sulfenylation step; polar aprotic solvents like DMF and DCE are preferred.

- Bases such as pyridine or DMAP serve both to neutralize HCl formed and to catalyze the sulfenylation reaction.

Stability and Deprotection Considerations

- The Npys group is stable under acidic conditions used in peptide cleavage from resin supports, making it compatible with solid-phase peptide synthesis protocols.

- Deprotection of the Npys group can be achieved selectively by thiolysis using reagents such as 2-mercaptopyridine-N-oxide or 3-mercaptopropionic acid under mild conditions, preserving other protecting groups.

- The tert-butyl group is typically removed under acidic conditions (e.g., trifluoroacetic acid treatment) during the final peptide deprotection stage.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting material | L-Serine |

| Protecting groups introduced | O-tert-butyl (hydroxyl), N-(3-nitro-2-pyridinesulfenyl) (amino) |

| Key reagent for Npys protection | 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) |

| Solvents | DMF, 1,2-Dichloroethane (DCE), Dichloromethane (DCM) |

| Catalysts/Bases | Pyridine, N,N-dimethyl-4-aminopyridine (DMAP) |

| Reaction temperature | 0°C to room temperature |

| Purification | Recrystallization, reversed-phase HPLC |

| Typical yields | 60-90% depending on step |

| Deprotection | Thiolysis for Npys; acid for tert-butyl |

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various sulfenyl-substituted compounds.

Scientific Research Applications

N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfenyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or alter the signaling pathways in cells, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties Comparison

Biological Activity

N-(3-Nitro-2-pyridinesulfenyl)-O-T-*buty L-L-serine (often referred to as Npys-Ser) is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of Npys-Ser, highlighting its mechanism of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C24H40N4O5S and a molecular weight of 496.667 g/mol. Its structure includes a nitro group on a pyridine ring, which contributes to its reactivity and interaction with biological molecules.

The biological activity of Npys-Ser is primarily linked to its ability to interact with thiol-containing proteins and enzymes. Specifically, it acts as an inhibitor of serine-thiol proteinases, which are enzymes that play crucial roles in various physiological processes, including inflammation and immune responses. Studies have demonstrated that derivatives of Npys-Ser can effectively inhibit serine-thiol proteinase activity from pathogens such as Paracoccidioides brasiliensis, showcasing its potential as a therapeutic agent against fungal infections .

Biological Activities

Table 1: Summary of Research Findings on Npys-Ser

Future Directions and Therapeutic Potential

The unique properties of Npys-Ser present several avenues for future research:

- Development of Therapeutics : Given its inhibitory effects on serine proteases, there is potential for developing new antifungal agents or treatments for conditions involving dysregulated protease activity.

- Further Characterization : More detailed studies are needed to fully elucidate the mechanisms by which Npys-Ser exerts its biological effects, including its interactions with various biomolecules.

- Clinical Applications : Investigating the compound's efficacy in clinical settings, particularly in treating fungal infections or inflammatory diseases, could provide valuable insights into its therapeutic applications.

Q & A

Basic Research Questions

*What are the optimal synthetic routes for N-(3-Nitro-2-pyridinesulfenyl)-O-T-butyl-L-serine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfenyl-protected serine derivatives often involves coupling reactions. For example, peptide coupling agents like HOBT (1-hydroxybenzotriazole) and NHS (N-hydroxysuccinimide) have been used to activate carboxyl groups in similar serine derivatives, enabling efficient sulfenylation . Optimization should include varying stoichiometric ratios (e.g., 1.5–2.0 equivalents of HOBT/NHS) and reaction times (12–24 hours) under inert atmospheres. Monitoring via TLC or HPLC is critical to track intermediate formation.

*How can researchers characterize N-(3-Nitro-2-pyridinesulfenyl)-O-T-butyl-L-serine using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze the - and -NMR spectra to confirm the presence of the nitro-pyridinesulfenyl moiety (e.g., aromatic protons at δ 8.0–9.0 ppm) and tert-butyl group (singlet at ~1.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns.

- FT-IR : Look for S–N stretching vibrations (~650 cm) and nitro group absorption (~1520 cm) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides), as nitro groups may decompose exothermically. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

*How does the nitro group in N-(3-Nitro-2-pyridinesulfenyl)-O-T-butyl-L-serine influence its reactivity in peptide coupling or biological systems?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the sulfenyl sulfur, potentially increasing reactivity in nucleophilic substitutions. Compare kinetic studies with non-nitrated analogs (e.g., pyridinesulfenyl derivatives) using stopped-flow spectroscopy. Computational modeling (DFT) can map electronic effects on transition states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a broader concentration range (nM–mM) to identify non-linear effects.

- Buffer Compatibility : Test activity in varying pH (6.0–8.0) and ionic strength buffers, as sulfenyl groups may hydrolyze under acidic conditions .

- Theoretical Frameworks : Apply the Hill equation or allosteric modulation models to explain discrepancies .

Q. What experimental designs are suitable for studying this compound’s interactions with protein targets (e.g., kinases or proteases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k, k) in real-time.

- Crystallography : Co-crystallize the compound with the protein to resolve binding modes. For unstable complexes, use cryo-EM as an alternative .

- Factorial Design : Optimize variables (temperature, ligand concentration, incubation time) using a 2 factorial approach to identify key interaction drivers .

Q. How can researchers integrate this compound into broader studies on post-translational modifications (PTMs) or redox signaling?

- Methodological Answer : Use radiolabeled -sulfenyl derivatives to track incorporation into cellular proteins via autoradiography. Pair with redox-sensitive fluorescent probes (e.g., roGFP) to correlate sulfenylation events with intracellular oxidative states .

Methodological Notes

- Data Analysis : For conflicting results, employ Bayesian statistics to weigh evidence from multiple studies .

- Safety Protocols : Follow SDS guidelines for handling nitro compounds, including PPE (nitrile gloves, respirators) and emergency spill kits .

- Theoretical Alignment : Frame hypotheses within existing redox biology or peptide synthesis frameworks to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.